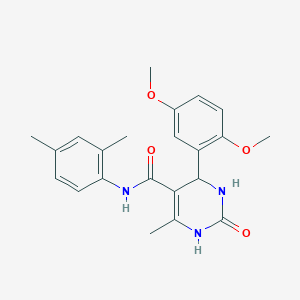
4-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C22H25N3O4 and its molecular weight is 395.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(2,5-Dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound belonging to the tetrahydropyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound may contribute to its interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is C22H25N3O4, with a molecular weight of approximately 395.459 g/mol. The structure includes a tetrahydropyrimidine core substituted with methoxy and dimethyl groups, which may enhance its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N3O4 |
| Molecular Weight | 395.459 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives of tetrahydropyrimidines possess inhibitory effects against pathogens such as Candida albicans and various bacteria . The presence of methoxy groups in the structure is believed to enhance these antimicrobial activities.
Enzyme Inhibition
The compound has been identified as a potential inhibitor of neutral sphingomyelinase (nSMase), an enzyme involved in cellular signaling pathways that regulate apoptosis and cell proliferation . This inhibition could have implications for therapeutic strategies targeting cancer and other diseases characterized by dysregulated cell growth.
HIV Integrase Inhibition
In related studies focusing on tetrahydropyrimidine derivatives, compounds have been synthesized and evaluated for their ability to inhibit HIV integrase (IN). While specific data on the target compound's activity against HIV integrase is limited, structural analogs have demonstrated IC50 values as low as 0.65 µM in inhibiting strand transfer reactions . This suggests that further exploration of the compound's structure could yield significant antiviral agents.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the substituents on the phenyl rings can significantly affect biological activity. For example:
| Compound Name | Key Features | IC50 Value |
|---|---|---|
| N-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Contains oxo group instead of thioxo | Not specified |
| N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Fluorinated derivative | 0.65 µM |
These variations highlight how different functional groups can modulate the biological activity of tetrahydropyrimidines.
Case Studies
- Antifungal Activity : In a study evaluating antifungal properties against Candida albicans, derivatives of tetrahydropyrimidines showed promising results. The presence of methoxy groups was linked to increased efficacy .
- Cancer Research : Compounds structurally related to this compound have been tested for cytotoxicity against various cancer cell lines. The results indicated potential for development into anticancer agents .
Properties
IUPAC Name |
4-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-12-6-8-17(13(2)10-12)24-21(26)19-14(3)23-22(27)25-20(19)16-11-15(28-4)7-9-18(16)29-5/h6-11,20H,1-5H3,(H,24,26)(H2,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQJSUNNBUXFOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=C(C=CC(=C3)OC)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














